Aceclofenac methyl ester
Description
Significance of Methyl Esters in Medicinal Chemistry Research
Role of Methyl Esters in Modulating Lipophilicity and Solubility
The conversion of a carboxylic acid to a methyl ester is a common strategy in medicinal chemistry to modulate a drug's physicochemical properties, primarily its lipophilicity and solubility. scirp.orgashp.org Esterification typically increases a compound's lipophilicity (fat-solubility) while decreasing its aqueous solubility. scirp.org This is because the polar, ionizable carboxylic acid group is replaced by a less polar ester group, which reduces the molecule's ability to form hydrogen bonds with water. ashp.org
In the case of Aceclofenac (B1665411), which is classified as a Biopharmaceutics Classification System (BCS) Class II drug, it already possesses high permeability but suffers from poor water solubility. The formation of its methyl ester derivative further increases its lipophilic character. This is quantitatively represented by the partition coefficient (LogP), a measure of lipophilicity. The predicted XLogP3 value for Aceclofenac Methyl Ester is 4.6, indicating a higher lipophilicity compared to its parent compound, Aceclofenac. nih.gov
This enhanced lipophilicity means this compound is more soluble in organic solvents like dimethylformamide, dimethyl sulfoxide, and ethanol (B145695) compared to Aceclofenac. Conversely, its solubility in aqueous solutions is lower. acs.orgacs.org This principle is utilized in prodrug design, where esterification can enhance absorption through lipid membranes, with the expectation that enzymes in the body will later hydrolyze the ester back to the active carboxylic acid form. researchgate.netju.edu.jo
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group | Predicted Lipophilicity (XLogP3) | General Solubility Profile |
|---|---|---|---|---|---|
| Aceclofenac | C₁₆H₁₃Cl₂NO₄ | 354.18 | Carboxylic Acid | Not specified in sources | Poor water solubility, BCS Class II |
| This compound | C₁₇H₁₅Cl₂NO₄ | 368.21 | Methyl Ester | 4.6 nih.gov | Lipophilic, low water solubility, soluble in organic solvents |
Methyl Ester as a Precursor or Impurity in Aceclofenac Synthesis
This compound holds a dual role in the context of Aceclofenac's synthesis; it can be utilized as a key intermediate (precursor) in certain synthetic routes and can also arise as a process-related impurity. researchgate.net
As a precursor, this compound can be formed in a multi-step synthesis process. One described method involves the esterification of Diclofenac (a related NSAID) to form Diclofenac Methyl Ester. researchgate.netontosight.ai This intermediate is then reacted with a suitable reagent, such as methyl chloroacetate, to yield this compound. The final step involves the selective hydrolysis of the ester to produce the active drug, Aceclofenac.
However, this compound is more commonly recognized and monitored as a process-related impurity in the final Aceclofenac drug substance. researchgate.netsphinxsai.commedchemexpress.com It is officially listed as "Aceclofenac Impurity D" in the European Pharmacopoeia. nih.gov Its formation can occur if methanol (B129727) is used as a solvent or is present during the synthesis, leading to the unintended esterification of Aceclofenac's carboxylic acid group. sphinxsai.com Pharmacopoeial monographs for Aceclofenac mandate strict limits on such impurities to ensure the safety and efficacy of the final pharmaceutical product. sphinxsai.come-lactancia.orgshijiebiaopin.net Analytical methods, such as High-Performance Liquid Chromatography (HPLC), are developed and validated to detect and quantify the presence of this compound alongside other related substances. sphinxsai.com
| Compound Role | Context | Significance | Official Recognition |
|---|---|---|---|
| Precursor/Intermediate | Used in specific synthetic pathways to produce Aceclofenac, often starting from Diclofenac. ontosight.ai | A key building block in a controlled chemical process designed to maximize yield and purity of the final product. | Described in synthetic chemistry literature and patents. google.com |
| Impurity | Forms as an unwanted byproduct during Aceclofenac synthesis, especially when methanol is present. researchgate.net | A critical quality attribute that must be controlled within strict limits to ensure drug product safety and quality. sphinxsai.comshijiebiaopin.net | Listed as "Aceclofenac Impurity D" in the European Pharmacopoeia. nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-methoxy-2-oxoethyl) 2-[2-(2,6-dichloroanilino)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO4/c1-23-16(22)10-24-15(21)9-11-5-2-3-8-14(11)20-17-12(18)6-4-7-13(17)19/h2-8,20H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRWXOBAPNKPIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC(=O)CC1=CC=CC=C1NC2=C(C=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676224 | |
| Record name | 2-Methoxy-2-oxoethyl [2-(2,6-dichloroanilino)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139272-66-5 | |
| Record name | Methyl aceclofenac | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139272665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methoxy-2-oxoethyl [2-(2,6-dichloroanilino)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACECLOFENAC METHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11895FW7CI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Ii. Synthetic Methodologies and Chemical Derivatization of Aceclofenac Methyl Ester
Synthetic Pathways for Aceclofenac (B1665411) Methyl Ester
The synthesis of aceclofenac methyl ester can be achieved through several chemical strategies, each with distinct advantages. The most common methods involve the direct esterification of aceclofenac or the use of a more reactive intermediate like an acid chloride.
Direct Esterification Approaches
Direct esterification is a fundamental and straightforward method for producing this compound. This process typically involves the reaction of aceclofenac with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The acidic environment facilitates the protonation of the carboxylic acid group of aceclofenac, making it more susceptible to nucleophilic attack by methanol. This reaction is an equilibrium-driven process, and often, an excess of methanol is used to shift the equilibrium towards the formation of the ester product. The efficiency and yield of this method can be enhanced through various techniques, including continuous flow processes, which are particularly valuable in industrial settings. Direct methylation of aceclofenac is considered a simple and convenient route for its synthesis. researchgate.net
Synthesis via Aceclofenac Acid Chloride and Methanol
An alternative and often more efficient route to this compound involves the initial conversion of aceclofenac into its more reactive acid chloride derivative. Aceclofenac is treated with a chlorinating agent, such as thionyl chloride, to form aceclofenac acid chloride. ju.edu.josrce.hrju.edu.jo This intermediate is highly reactive and readily undergoes nucleophilic acyl substitution with methanol. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the acid chloride back to the carboxylic acid. The high reactivity of the acid chloride ensures a more complete and often faster conversion to the methyl ester compared to direct esterification. This method is particularly useful when milder reaction conditions are desired for the esterification step itself.
Schotten-Baumann Method for Amide Linkage Formation with Amino Acid Methyl Esters
The Schotten-Baumann method is a well-established technique for forming amide bonds and is particularly relevant to the derivatization of aceclofenac. nih.govsrce.hrderpharmachemica.comscispace.com In this context, aceclofenac is first converted to its acid chloride. srce.hrju.edu.joderpharmachemica.com This reactive intermediate is then treated with an amino acid methyl ester in the presence of a base, typically an aqueous solution of sodium hydroxide. ju.edu.josrce.hrju.edu.jo The base serves to neutralize the hydrogen chloride that is formed as a byproduct of the reaction, driving the reaction to completion. This method is advantageous for its simplicity and effectiveness in creating amide linkages between aceclofenac and the amino group of amino acid methyl esters, forming the foundation for a wide range of prodrugs and derivatives. nih.govsrce.hrscispace.com
Derivatization Strategies Utilizing this compound as an Intermediate
This compound is a versatile intermediate for the synthesis of various aceclofenac derivatives, most notably amino acid conjugates. These derivatives are explored to potentially enhance the physicochemical properties of the parent drug.
Conjugation with Amino Acid Methyl Esters (e.g., Glycine (B1666218), Tyrosine, Histidine, Alanine (B10760859), Cysteine)
A significant area of research involves the conjugation of aceclofenac with the methyl esters of various amino acids, including glycine, tyrosine, histidine, alanine, and cysteine. ju.edu.josrce.hrnih.govsrce.hrderpharmachemica.comscispace.comresearchgate.netnih.govnih.govbiosynth.comopenmedicinalchemistryjournal.comderpharmachemica.com The primary goal of this derivatization is often to create prodrugs that can offer improved solubility or other desirable characteristics. researchgate.netjocpr.com The synthesis of these conjugates typically involves the formation of an amide bond between the carboxylic acid group of aceclofenac (often activated as the acid chloride) and the amino group of the amino acid methyl ester. ju.edu.josrce.hrnih.govsrce.hrderpharmachemica.comscispace.comnih.govderpharmachemica.com
The resulting conjugates have been the subject of various physicochemical and in vitro studies. For instance, research has shown that conjugates of aceclofenac with amino acid methyl esters can exhibit altered solubility profiles compared to the parent drug. researchgate.netjocpr.comsphinxsai.com
The formation of a stable amide linkage is the cornerstone of conjugating aceclofenac with amino acid methyl esters. ju.edu.josrce.hrnih.govsrce.hrderpharmachemica.comscispace.comresearchgate.netnih.govderpharmachemica.com This covalent bond is typically formed through the reaction of an activated form of aceclofenac's carboxylic acid group, most commonly the acid chloride, with the primary or secondary amine of the amino acid methyl ester. ju.edu.josrce.hrnih.govsrce.hrscispace.com The Schotten-Baumann reaction conditions, involving an alkaline aqueous medium, are frequently employed for this purpose. srce.hrnih.govsrce.hrderpharmachemica.comscispace.com The resulting amide bond is generally stable under neutral and acidic conditions but can be susceptible to enzymatic or chemical hydrolysis under specific physiological conditions, a property that is central to the concept of prodrug design. srce.hrresearchgate.net The successful formation of the amide linkage is confirmed through various spectroscopic techniques, including FT-IR, NMR, and mass spectrometry, which provide definitive structural evidence of the newly formed conjugate. derpharmachemica.comresearchgate.netsphinxsai.com
Table 1: Synthetic Approaches for Aceclofenac Amino Acid Methyl Ester Conjugates
| Amino Acid Methyl Ester | Synthetic Method | Key Reagents | Reference(s) |
|---|---|---|---|
| Glycine Methyl Ester | Schotten-Baumann | Aceclofenac acid chloride, Glycine methyl ester hydrochloride, NaOH | ju.edu.joju.edu.jo |
| Tyrosine Methyl Ester | Schotten-Baumann | Aceclofenac acid chloride, Tyrosine methyl ester hydrochloride, NaOH | ju.edu.joju.edu.jo |
| Histidine Methyl Ester | Schotten-Baumann | Aceclofenac acid chloride, Histidine methyl ester hydrochloride, NaOH | srce.hrderpharmachemica.com |
| Alanine Methyl Ester | Schotten-Baumann | Aceclofenac acid chloride, Alanine methyl ester hydrochloride, NaOH | srce.hrderpharmachemica.com |
| Proline Methyl Ester | Schotten-Baumann | Aceclofenac acid chloride, Proline methyl ester hydrochloride, NaOH | eresearchco.com |
| Leucine Methyl Ester | Schotten-Baumann | Aceclofenac acid chloride, Leucine methyl ester hydrochloride, NaOH | eresearchco.com |
| Tryptophan Methyl Ester | Schotten-Baumann | Aceclofenac acid chloride, Tryptophan methyl ester hydrochloride, NaOH | eresearchco.com |
| Phenylalanine Methyl Ester | DCC Coupling | Aceclofenac, L-phenylalanine, N,N-dicyclohexylcarbodiimide | nih.gov |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Aceclofenac |
| This compound |
| Aceclofenac Acid Chloride |
| Methanol |
| Sulfuric Acid |
| Thionyl Chloride |
| Sodium Hydroxide |
| Glycine Methyl Ester |
| Tyrosine Methyl Ester |
| Histidine Methyl Ester |
| Alanine Methyl Ester |
| Cysteine Methyl Ester |
| Proline Methyl Ester |
| Leucine Methyl Ester |
| Tryptophan Methyl Ester |
| Phenylalanine Methyl Ester |
| N,N-dicyclohexylcarbodiimide |
Mutual Prodrug Design
Mutual prodrug design involves covalently linking two distinct drug molecules to potentially achieve synergistic effects or reduce adverse effects. echemcom.comresearchgate.net This strategy has been applied to aceclofenac by creating ester or amide linkages with other pharmacologically active agents.
A notable approach involves the synthesis of mutual prodrugs of aceclofenac with amino acids like L-histidine, L-alanine, L-tyrosine, and L-glycine. echemcom.comderpharmachemica.com The synthesis is typically carried out using the Schotten-Baumann method, where aceclofenac is first converted to its more reactive acid chloride derivative using thionyl chloride. ju.edu.joscispace.com This intermediate is then reacted with the methyl ester of the respective amino acid. echemcom.comju.edu.joscispace.com The rationale is to combine the anti-inflammatory action of aceclofenac with the cytoprotective and immunomodulatory properties of the amino acids, potentially reducing gastrointestinal toxicity. derpharmachemica.comderpharmachemica.com
Another successful strategy has been the synthesis of mutual prodrugs with naturally occurring antioxidants such as menthol, thymol, eugenol, and vanillin. nih.gov These are synthesized via dicyclohexylcarbodiimide (B1669883) (DCC) coupling methods, forming an ester linkage between aceclofenac and the antioxidant. nih.gov This approach aims to leverage the gastroprotective properties of the antioxidants to counteract the ulcerogenic effects of the NSAID. nih.gov
Formation of Other Ester Derivatives
Beyond mutual prodrugs, various other ester derivatives of aceclofenac have been synthesized to modify its physicochemical properties. The synthesis of this compound, a key impurity and intermediate, can be achieved through direct methylation of aceclofenac. researchgate.net Similarly, ethyl and benzyl (B1604629) esters have also been prepared. researchgate.net
Researchers have synthesized a series of ester derivatives using different aliphatic and aromatic alcohols via Fischer esterification. researchgate.net This method involves reacting aceclofenac with the desired alcohol under acidic catalysis to explore how different ester groups affect the compound's biological activity and lipophilicity. researchgate.net Another example is the creation of an ester-based prodrug with N-hydroxymethylsuccinimide, which involves condensing aceclofenac with the promoiety in the presence of phosphorus oxychloride. pharmascholars.com
Polymeric Conjugation Approaches
Attaching aceclofenac to a polymer backbone is a sophisticated strategy to improve its solubility, stability, and delivery profile. Natural polymers like dextran, pectin, and chitosan (B1678972) have been employed for this purpose. benthamdirect.comresearchgate.net
One method involves conjugating aceclofenac to dextran. This can be achieved by activating aceclofenac with N,N'-carbonyldiimidazole to form an acylimidazole derivative, which is then condensed with dextran. researchgate.net Another approach involves physically loading aceclofenac into micelles formed from amphiphilic chitosan derivatives, such as N-octyl-N,O-succinyl chitosan. acs.orgnih.gov These polymeric conjugates are designed to enhance bioavailability and provide controlled release of the drug. acs.orgnih.gov
Spectroscopic and Analytical Characterization of Synthesized Compounds
The structural confirmation of the newly synthesized aceclofenac derivatives relies on a combination of modern spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is indispensable for the structural elucidation of aceclofenac derivatives. pharmascholars.com
In the ¹H NMR spectrum of aceclofenac, a characteristic singlet for the methylene (B1212753) protons of the glycolic ester moiety appears around 4.64 ppm. dea.gov For this compound, this signal may shift, and a new singlet corresponding to the methyl ester protons (–OCH₃) would appear. researchgate.net In the spectra of amino acid prodrugs, additional signals corresponding to the specific amino acid moiety are observed. ju.edu.joderpharmachemica.com For instance, the aromatic protons typically resonate in the δ 7.0–7.5 ppm region. ju.edu.jo
¹³C NMR spectroscopy provides complementary data on the carbon skeleton. ju.edu.joderpharmachemica.com The spectrum of aceclofenac shows a signal for the carboxylic acid carbonyl at ~171 ppm and the ester carbonyl at ~169 ppm. researchgate.net Upon formation of this compound, the chemical shifts of the carbonyl carbon and adjacent carbons are altered, and a new signal for the methyl ester carbon appears. For example, in a study of an aceclofenac-diosgenin ester, the ester carbonyl carbon was observed at 171.3 ppm. doi.org
Table 1: Representative ¹H and ¹³C NMR Spectral Data for Aceclofenac Derivatives
Infrared (IR) Spectroscopy
IR spectroscopy is a fundamental technique for identifying the functional groups present in the synthesized compounds. pharmascholars.com The IR spectrum of pure aceclofenac exhibits a prominent absorption band for the carboxylic acid C=O stretch around 1716 cm⁻¹. nih.govnih.gov Another strong peak for the ester C=O stretch is also observed. nih.gov
When aceclofenac is converted to its methyl ester or other ester derivatives, the characteristic peak for the carboxylic acid OH disappears, and the ester C=O stretching vibration is observed, often at a slightly different wavenumber depending on the derivative. researchgate.netpharmascholars.com For instance, in an N-hydroxymethylsuccinimide ester derivative, the ester C=O stretch was noted at 1301 cm⁻¹. pharmascholars.com In amide prodrugs, new bands corresponding to the amide functional group (N-H stretch and C=O stretch) appear, confirming the formation of the amide linkage. ju.edu.joderpharmachemica.com
Table 2: Key IR Absorption Frequencies for Aceclofenac and its Derivatives
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of the synthesized compounds and to confirm their elemental composition, providing definitive proof of synthesis. pharmascholars.com The mass spectrum of a synthesized derivative will show a molecular ion peak (M⁺) or a pseudomolecular ion peak (e.g., [M+H]⁺) that corresponds to its expected molecular weight. ju.edu.jodoi.org
For example, the molecular formula of this compound is C₁₇H₁₅Cl₂NO₄, with a computed molecular weight of approximately 368.2 g/mol . nih.gov Mass spectrometry would confirm this mass. Fragmentation patterns observed in the mass spectrum can further elucidate the structure. For instance, the mass spectrum of an aceclofenac-amino acid conjugate would show a molecular ion peak corresponding to the combined mass of aceclofenac and the amino acid methyl ester, minus the elements of water. derpharmachemica.comresearchgate.net
Table 3: Molecular Weight Data for Aceclofenac and its Derivatives
Table of Mentioned Compounds
Elemental Analysis
Elemental analysis is a foundational technique used to determine the elemental composition of a pure chemical compound. For this compound, this analysis serves to verify that the empirical formula aligns with its known molecular structure. The molecular formula for this compound is C₁₇H₁₅Cl₂NO₄, with a corresponding molecular weight of 368.21 g/mol . lgcstandards.combiosynth.com
The theoretical elemental composition is calculated based on this formula. Experimental results obtained from an elemental analyzer are then compared against these theoretical values. A close correlation, typically within ±0.4%, between the found and calculated values provides strong evidence of the sample's purity and correct elemental makeup. derpharmachemica.com
| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Mass Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 17 | 204.187 | 55.46 |
| Hydrogen | H | 1.008 | 15 | 15.120 | 4.11 |
| Chlorine | Cl | 35.453 | 2 | 70.906 | 19.26 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 3.80 |
| Oxygen | O | 15.999 | 4 | 63.996 | 17.38 |
| Total Molecular Weight | 368.216 | 100.00 |
Thin Layer Chromatography (TLC) for Purity Assessment
Thin Layer Chromatography (TLC) is a widely used chromatographic technique for the separation and identification of compounds, making it an effective tool for assessing the purity of this compound. The principle relies on the differential partitioning of the compound between a stationary phase (a thin layer of adsorbent material on a plate) and a liquid mobile phase.
In a typical application, the synthesized this compound is dissolved in a suitable solvent and spotted onto a TLC plate. The plate is then developed in a chamber containing a specific mobile phase. The purity is assessed by observing the number of spots that appear after development and visualization; a single spot indicates a high degree of purity. The retention factor (Rf), the ratio of the distance traveled by the solute to the distance traveled by the solvent front, is a characteristic value for a compound under specific TLC conditions. For instance, in a system using toluene–2-propanol–ammonia as the mobile phase, the parent compound Aceclofenac has an Rf value of 0.28. akjournals.com The presence of impurities, such as unreacted starting materials or by-products, would be indicated by the appearance of additional spots with different Rf values.
| Parameter | Description | Reference |
|---|---|---|
| Stationary Phase | Silica gel 60 F₂₅₄ plates. Plates are often pre-washed with methanol and activated by heating before use to ensure reproducibility. | akjournals.comnih.gov |
| Mobile Phase | A mixture of Toluene:2-propanol:Ammonia in a 4:4:0.4 (v/v) ratio has been shown to be effective for the separation of Aceclofenac and related compounds. | akjournals.com |
| Development | Plates are developed in a chamber pre-saturated with the mobile phase vapor for approximately 30 minutes to ensure good resolution. | akjournals.comnih.gov |
| Detection/Visualization | Spots can be visualized under UV light at 254 nm or 274 nm. Iodine vapor can also be used as a detecting agent. | akjournals.comju.edu.jo |
UV-Vis Spectrophotometry for Quantification and Hydrolysis Monitoring
UV-Visible spectrophotometry is a versatile analytical technique used for both the quantitative determination of this compound and for monitoring the kinetics of its hydrolysis.
Quantification: The method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. Aceclofenac and its methyl ester derivative contain a phenylacetic acid chromophore that absorbs UV radiation. The wavelength of maximum absorbance (λmax) for Aceclofenac is consistently reported around 274-276 nm in various solvents, including methanol and buffer solutions. saspublishers.comresearchgate.net To quantify this compound, a calibration curve is first established by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. Studies on the parent compound, Aceclofenac, demonstrate excellent linearity over specific concentration ranges, validating the method's accuracy for quantification. saspublishers.com
| Parameter | Finding | Reference |
|---|---|---|
| Wavelength of Max Absorbance (λmax) | 274.65 nm in Methanol:Water (40:60); 276.0 nm in 0.1M acidic methanol. | saspublishers.comresearchgate.net |
| Linearity Range | 5-30 µg/mL | saspublishers.com |
| Correlation Coefficient (r²) | >0.999, indicating a strong linear relationship between concentration and absorbance. | saspublishers.com |
Hydrolysis Monitoring: The ester linkage in this compound is susceptible to hydrolysis, which converts the compound back to Aceclofenac and methanol. UV-Vis spectrophotometry is an effective tool for monitoring the rate of this reaction. The hydrolysis study is typically conducted by incubating the ester in an aqueous medium, such as simulated gastric or intestinal fluid, at a constant temperature (e.g., 37°C). ju.edu.jo At regular time intervals, samples are withdrawn, and their UV absorbance is measured. The rate of hydrolysis can be determined by monitoring the decrease in the concentration of the ester or the corresponding increase in the concentration of the parent acid, Aceclofenac. derpharmachemica.comju.edu.jo
The hydrolysis of such esters often follows first-order kinetics, and the rate constant (k) can be calculated using the following equation:
k = (2.303 / t) log (a / (a - x))
Where:
t is the time.
a is the initial concentration of the ester.
x is the amount of ester hydrolyzed at time t. ju.edu.jo
This kinetic data is vital for understanding the stability of this compound in aqueous environments.
Iii. Biopharmaceutical and Pharmacokinetic Investigations of Aceclofenac Methyl Ester Derivatives
In Vivo Pharmacokinetic Profiles of Prodrugs
The development of prodrugs, particularly ester and amide derivatives of aceclofenac (B1665411), represents a strategic approach to refine its pharmacokinetic profile. By chemically modifying the parent aceclofenac molecule, researchers aim to overcome limitations such as poor solubility and to control the drug's absorption, distribution, metabolism, and excretion (ADME) characteristics. The following sections detail the in vivo pharmacokinetic investigations of these derivatives, with a focus on aceclofenac methyl ester and related compounds.
The absorption of aceclofenac and its prodrugs is a critical determinant of their systemic availability and therapeutic action. Aceclofenac itself is categorized as a Biopharmaceutical Classification System (BCS) Class II drug, meaning its absorption is limited by its poor aqueous solubility and dissolution rate fabad.org.tr. While the parent drug is generally well-absorbed after oral administration, with peak plasma concentrations (Cmax) achieved in approximately 1.25 to 3 hours, the prodrug strategy seeks to modulate this process for therapeutic benefit fabad.org.trdrugbank.com.
Prodrugs of aceclofenac, including those involving methyl ester linkages with amino acids, are designed to alter physicochemical properties like lipophilicity, which governs absorption across biological membranes openmedicinalchemistryjournal.comresearchgate.net. Increasing lipophilicity can enhance membrane permeability; however, it can also reduce aqueous solubility, thereby affecting the concentration gradient that drives absorption researchgate.netsphinxsai.com. Studies on various non-steroidal anti-inflammatory drug (NSAID) prodrugs indicate that they are often absorbed more slowly than the parent compounds openmedicinalchemistryjournal.com. This controlled or delayed absorption can be advantageous, particularly for developing sustained-release formulations or for targeting specific regions of the gastrointestinal (GI) tract researchgate.net. For instance, some prodrugs are specifically designed to minimize absorption in the stomach and small intestine to facilitate delivery to the colon jchr.org.
Research has shown that prodrugs of aceclofenac conjugated with amino acid methyl esters lead to improved pharmacological outcomes, which is suggestive of enhanced bioavailability. In one study, the anti-inflammatory activity of aceclofenac prodrugs increased over time, in contrast to the parent drug, a finding attributed to higher bioavailability derpharmachemica.comeresearchco.com. Another investigation involving aceclofenac tablets made from spherical agglomerates demonstrated improved pharmacokinetic parameters in human volunteers compared to conventional commercial tablets, indicating a successful enhancement of bioavailability fabad.org.tr. While direct bioavailability data for this compound itself is limited in the reviewed literature, the consistent findings from related amino acid methyl ester prodrugs strongly support this approach as a viable method for bioavailability enhancement.
Table 1: Comparative Anti-inflammatory Activity Suggesting Bioavailability of Aceclofenac-Amino Acid Methyl Ester Prodrugs
This table illustrates the percentage of inflammation inhibition over time, where the sustained or increasing activity of the prodrugs compared to the parent drug suggests improved and prolonged systemic availability.
| Compound | % Inhibition (2h) | % Inhibition (6h) |
| Aceclofenac (Standard) | 62% | 45% |
| Aceclofenac-Histidine Methyl Ester | 58% | 67% |
| Aceclofenac-Alanine Methyl Ester | 64% | 75% |
| Aceclofenac-Tyrosine Methyl Ester | 65% | 78% |
| Aceclofenac-Glycine Methyl Ester | 58% | 73% |
| Data sourced from a study on colon-specific mutual prodrugs of Aceclofenac with amino acids. derpharmachemica.com |
The therapeutic efficacy of a prodrug is contingent upon its efficient and predictable conversion into the active parent drug within the body. This compound and related prodrugs are typically carrier-linked prodrugs with ester or amide bonds that are designed to undergo hydrolysis openmedicinalchemistryjournal.comnih.gov. In vivo, these linkages are cleaved by ubiquitous enzymes like esterases or amidases present in plasma, the liver, and other tissues, thereby releasing the active aceclofenac nih.govresearchgate.net.
In humans, aceclofenac itself is primarily metabolized through hydroxylation by the cytochrome P450 enzyme CYP2C9 nih.gov. Its ester prodrugs, however, must first undergo hydrolysis to liberate aceclofenac, which then enters its established metabolic pathway nih.gov. The rate and extent of this prodrug hydrolysis are critical pharmacokinetic parameters. Studies on aceclofenac prodrugs conjugated with tyrosine and glycine (B1666218) methyl esters showed that the compounds remained largely intact in acidic conditions simulating the stomach (pH 1.2) but were effectively hydrolyzed to release aceclofenac in environments mimicking the intestine (pH 7.4) and in human plasma ju.edu.jo. Similarly, an ester-based mutual prodrug of aceclofenac and paracetamol demonstrated negligible hydrolysis in simulated gastric fluid but significant conversion to the parent drugs in simulated intestinal fluid and rat intestinal homogenates researchgate.net. This pH- and enzyme-dependent hydrolysis ensures that the prodrug remains stable in the stomach, minimizing local irritation, and releases the active drug for absorption in the intestine researchgate.netju.edu.jo.
The prodrug approach allows for site-specific drug delivery, altering the tissue distribution of a drug to maximize its effect at the target site while minimizing systemic exposure and side effects openmedicinalchemistryjournal.com. A key application for this compound derivatives is in colon targeting, which is particularly useful for treating local inflammatory conditions like inflammatory bowel disease derpharmachemica.comsamipubco.com.
To achieve colon-specific delivery, prodrugs are engineered to resist absorption and enzymatic degradation in the upper GI tract. Prodrugs of aceclofenac have been synthesized by forming amide linkages with the methyl esters of various amino acids, including glycine, alanine (B10760859), histidine, and tyrosine openmedicinalchemistryjournal.comderpharmachemica.com. In vitro studies demonstrated that these prodrugs were stable in simulated gastric and intestinal fluids derpharmachemica.comnih.gov. However, upon reaching the colon, they are cleaved by specific enzymes, such as amidases, which are produced by the abundant microflora in the colonic environment derpharmachemica.com. This targeted release of aceclofenac directly at the site of inflammation allows for a more potent local effect and reduces the systemic side effects associated with NSAID use derpharmachemica.comsamipubco.com. The principle is analogous to that of sulfasalazine, a well-established colon-targeting prodrug openmedicinalchemistryjournal.comnih.gov.
Table 2: Hydrolysis of Aceclofenac-Amino Acid Methyl Ester Prodrugs in Simulated GI Fluids
This table shows that the amide linkage of the prodrugs remains largely intact in the upper GI tract but is cleaved in the colon, demonstrating the potential for targeted drug release.
| Simulated Fluid | Environment | Hydrolysis Result | Rationale |
| SGF (pH 1.2) | Stomach | Prodrugs remain intact | Stability in acidic conditions |
| SIF (pH 7.4) | Small Intestine | Prodrugs remain largely intact | Lack of specific hydrolyzing enzymes |
| SCF (Rat Cecal Content) | Colon | Amide linkage hydrolyzed, releasing free Aceclofenac | Presence of bacterial amidase enzymes |
| Information synthesized from studies on colon-specific prodrugs of Aceclofenac. openmedicinalchemistryjournal.comderpharmachemica.comnih.gov |
Iv. Pharmacological and Toxicological Assessment of Aceclofenac Methyl Ester Conjugates
Anti-inflammatory Activity Studies
The anti-inflammatory potential of aceclofenac (B1665411) methyl ester conjugates has been a central focus of their preclinical evaluation.
The carrageenan-induced paw edema model in rats is a standard and widely used method for assessing acute anti-inflammatory activity. In this model, the injection of carrageenan into the rat's paw induces a localized inflammatory response characterized by swelling (edema). The ability of a test compound to reduce this swelling over time is a measure of its anti-inflammatory effect. Studies on aceclofenac amino acid methyl ester conjugates have consistently employed this model to quantify their activity. srce.hrderpharmachemica.com The test compounds are typically administered orally, and the percentage inhibition of paw edema is measured at various time points and compared against a control group. srce.hr
Research indicates that aceclofenac methyl ester conjugates not only retain but often exhibit enhanced and more sustained anti-inflammatory activity compared to the parent drug, aceclofenac. srce.hrju.edu.jo In one study, while aceclofenac showed a 45% inhibition of paw edema after 6 hours, its histidine and alanine (B10760859) methyl ester conjugates demonstrated significantly higher inhibitions of 67% and 75%, respectively. srce.hr
Another investigation involving tyrosine and glycine (B1666218) methyl ester conjugates of aceclofenac reported similar findings. After 6 hours of administration, the parent aceclofenac produced a 44.6% reduction in inflammation. In contrast, the tyrosine conjugate (AC-Tyr) and glycine conjugate (AC-Gly) showed substantially greater efficacy, with 78.3% and 73.5% inhibition, respectively. ju.edu.jo This suggests that the anti-inflammatory activity of the free drug tends to decrease with time, whereas the conjugates provide a more prolonged effect, likely due to their gradual hydrolysis and release of the active moiety. srce.hrju.edu.jo
A comprehensive study comparing four different amino acid conjugates further supports these observations. The anti-inflammatory activity for aceclofenac at 6 hours was 45%, compared to 67% for the histidine conjugate (AC1), 75% for the alanine conjugate (AC2), 78% for the tyrosine conjugate (AC3), and 73% for the glycine conjugate (AC4). derpharmachemica.com
Table 1: Comparative Anti-inflammatory Activity of Aceclofenac and its Methyl Ester Conjugates in the Carrageenan-Induced Paw Edema Model
Analgesic Activity Studies
The pain-relieving properties of these conjugates are another critical aspect of their pharmacological profile.
The analgesic efficacy of this compound conjugates is commonly assessed using established animal models of pain. The acetic acid-induced writhing test is a chemical pain model where the intraperitoneal injection of acetic acid causes characteristic stretching and writhing movements in mice or rats. The reduction in the number of writhes by a test substance indicates its peripheral analgesic activity. researchgate.net The hot plate method is a thermal pain model that evaluates the central analgesic activity of a compound by measuring the reaction time of an animal to a heated surface. These models provide valuable insights into the potential pain-relieving capabilities of the synthesized conjugates. scholarsresearchlibrary.comnih.govresearchgate.netderpharmachemica.com
Comparative studies have revealed that this compound conjugates possess significant analgesic effects, which can be superior to the parent drug over time. srce.hr One study demonstrated that while aceclofenac showed a higher initial analgesic effect (60% protection at 1 hour), its efficacy decreased to 48% after 4 hours. In contrast, the histidine and alanine methyl ester conjugates, which had lower initial activities (28% and 31% at 1 hour), showed a marked increase in analgesic activity to 52% and 45% respectively, after 4 hours. srce.hr This suggests that the conjugates provide a more sustained analgesic action. srce.hr Another study involving an ester-based mutual prodrug of aceclofenac and paracetamol also reported significant protection against acetic acid-induced writhings, which was enhanced compared to aceclofenac alone. researchgate.net
Table 2: Comparative Analgesic Activity of Aceclofenac and its Methyl Ester Conjugates
Other Pharmacological Effects
Antiproliferative and Pro-Apoptotic Activity
Recent studies have highlighted the potential of repurposing NSAIDs, including aceclofenac, for their antiproliferative properties against various cancer cell lines. nih.govnih.gov Aceclofenac itself has been shown to inhibit cancer cell growth and induce apoptosis (programmed cell death). nih.govnih.gov For instance, a nanoemulsion formulation of aceclofenac with citronellol, a natural monoterpenoid with antioxidant properties, exhibited potent cytotoxicity and pro-apoptotic effects against melanoma cells. nih.gov Similarly, the potential of a diosgenin-aceclofenac ester as an anticancer agent has been explored. researchgate.net
These studies demonstrate a clear link between aceclofenac and anticancer activity. researchgate.net However, the current body of research primarily focuses on the parent drug aceclofenac, often in combination with other active compounds, rather than its simple methyl ester conjugates. nih.govnih.govresearchgate.net
Toxicity Assessment
Acute Oral Toxicity Studies
The acute oral toxicity of this compound is established through standardized hazard classifications. According to notifications made to the ECHA C&L Inventory, the compound is classified as harmful if swallowed. nih.gov This classification is based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
Interactive Table: GHS Hazard Classification for this compound
| Hazard Statement | Classification | Signal Word | Pictogram | Precautionary Codes |
|---|---|---|---|---|
| H302 | Harmful if swallowed | Warning | P264, P270, P301+P317, P330, P501 |
Data sourced from PubChem ECHA C&L Notifications Summary. nih.gov
While specific LD50 studies on this compound are not detailed in the available literature, research on other ester prodrugs of aceclofenac provides context for toxicological evaluation. For instance, acute oral toxicity studies on glycine and tyrosine conjugated prodrugs of aceclofenac were carried out in Sprague Dawley rats. researchgate.net In these studies, following the OECD guideline No. 423, a single oral dose of 2000 mg/kg was administered without reported mortality, suggesting a low acute toxicity profile for these specific amino acid ester conjugates. researchgate.net Similarly, studies on curcumin (B1669340) ester prodrugs of aceclofenac have been conducted using OECD guideline 420, where test groups were treated orally with doses up to 2,000 mg/kg to monitor for mortality and signs of toxicity over 14 days. jmpas.com
Renal Toxicity Considerations
Direct experimental studies on the renal toxicity specifically of this compound are not prominent in the reviewed literature. However, the renal effects of the parent compound, aceclofenac, are well-documented and provide critical considerations for any of its derivatives. Nonsteroidal anti-inflammatory drugs (NSAIDs) as a class are known to be associated with adverse renal effects, which are primarily caused by the inhibition of renal prostaglandin (B15479496) synthesis. researchgate.net Prostaglandins are crucial for maintaining renal function, especially in conditions that could otherwise compromise it. researchgate.net
A study on male Wistar rats investigating aceclofenac-induced nephrotoxicity found a dose-dependent increase in uremia, a key indicator of kidney damage. researchgate.net While doses up to 50 mg/kg were considered within the normal range, higher doses led to significant increases in biomarkers of renal dysfunction. researchgate.net
Interactive Table: Effects of Intraperitoneal Aceclofenac on Renal Function Markers in Rats
| Parameter | Dose (mg/kg) | Observation | Implication |
|---|---|---|---|
| Uremia | > 50 | Significant Increase | Evidence of kidney damage |
| Creatinine | > 50 | Increase | Indicator of impaired kidney function |
| Uric Acid | > 50 | Increase | Indicator of impaired kidney function |
Data derived from a study on Aceclofenac-induced physicochemical alterations in toxicity among male albino rats. researchgate.net
In humans, aceclofenac has been linked to acute tubulointerstitial nephritis (ATIN), an immunological delayed hypersensitivity response. nih.gov A case report described a patient who developed biopsy-proven ATIN following the intake of aceclofenac, which resolved after discontinuing the drug and administering corticosteroids. nih.gov This highlights that the nephrotoxicity of NSAIDs like aceclofenac is not always dose-dependent and can involve idiosyncratic immune-mediated reactions. nih.gov The risk of permanent renal injury from NSAID-induced ATIN is considered higher compared to ATIN caused by other drugs. nih.gov Therefore, constant pharmacovigilance is essential for detecting such rare adverse events. nih.govnicpd.ac.in
Phototoxicity Mechanisms
The phototoxicity of aceclofenac and its derivatives is linked to its photolability. Aceclofenac is known to be a photoallergic and phototoxic agent that is unstable under UV-B light (290–320 nm). researchgate.netingentaconnect.comnih.gov The mechanism of phototoxicity is believed to involve the generation of a free radical intermediate and stable photoproducts that subsequently react with cellular components. researchgate.net
Irradiation of aceclofenac in solution leads to its degradation and the formation of several photoproducts. ingentaconnect.com The primary photoproduct, identified as compound 2 in research studies, is formed through a photodecarboxylation process. ingentaconnect.com This reaction involves the cleavage of the -CH2COOH bond, which generates a radical intermediate that then abstracts a hydrogen atom to form the stable product. ingentaconnect.com This major photoproduct has been described as a methyl ester derivative in some literature, highlighting its relevance to the subject compound. ingentaconnect.com
Interactive Table: Photoproducts of Aceclofenac Irradiation and Proposed Mechanisms
| Compound | Formation Pathway | Proposed Role in Phototoxicity |
|---|---|---|
| Compound 2 (Major Product) | Photodecarboxylation of Aceclofenac | Stable photoproduct that can react with cellular components. researchgate.netingentaconnect.com |
| Radical Intermediate | Initial excitation and bond cleavage | Reacts with cellular components, evidenced by dimerization of cysteine. researchgate.netingentaconnect.com |
| Hydroxylamine Derivatives (Minor Products) | Photooxidation of the amino group | Contribute to overall phototoxic effects. ingentaconnect.com |
Data sourced from studies on the photodegradation and in vitro phototoxicity of aceclofenac. researchgate.netingentaconnect.comnih.gov
V. Advanced Research Directions and Therapeutic Applications
Drug Delivery Systems and Targeted Therapies
To overcome the limitations associated with conventional aceclofenac (B1665411) formulations, such as gastrointestinal side effects and a short biological half-life, researchers have been exploring sophisticated drug delivery systems. pharmaexcipients.com These systems are designed to control the release of the drug, target specific tissues, and improve patient compliance.
Targeted drug delivery to the colon is a highly desirable approach for treating local inflammatory conditions like inflammatory bowel disease and for the systemic absorption of drugs that are susceptible to degradation in the upper gastrointestinal tract. researchgate.netnih.gov The development of colon-targeted drug delivery systems for aceclofenac aims to deliver the drug directly to the site of inflammation in the colon, thereby maximizing its therapeutic effect while minimizing systemic side effects. researchgate.net
One approach involves the use of natural polymers like guar gum and pectin as carriers in matrix tablets. researchgate.net These polysaccharides are resistant to digestion in the stomach and small intestine but are degraded by the microbial enzymes present in the colon, leading to the release of the drug. A study on the development of a colon-targeted matrix tablet of aceclofenac using pectin and ethyl cellulose demonstrated that a formulation containing 20% pectin released 69.24% of the drug in simulated colonic fluid over 12 hours. researchgate.net This suggests that pectin can serve as an effective carrier for colon-specific delivery of aceclofenac. researchgate.net
Another strategy employs pH-sensitive polymers, such as Eudragit® S100, which dissolves at the higher pH of the colon (around 7.0), thereby releasing the drug. nih.gov Combining pH-dependent and enzyme-dependent release mechanisms, for instance by using chitosan (B1678972) microparticles coated with a pH-sensitive polymer, offers a more precise and reliable colon-specific delivery. nih.gov
| Delivery System | Carrier/Polymer | Release Mechanism | Key Finding |
| Matrix Tablet | Pectin and Ethyl Cellulose | Enzymatic degradation by colonic bacteria | Released 69.24% of Aceclofenac in simulated colonic fluid over 12 hours. researchgate.net |
| Coated Microparticles | Chitosan and Eudragit® S100 | pH-dependent dissolution and enzymatic degradation | Provides a dual mechanism for more targeted colonic release. nih.gov |
Given aceclofenac's short biological half-life of approximately 4 hours, multiple daily doses are often required to maintain therapeutic drug levels, which can lead to patient non-compliance and an increased risk of side effects. pharmaexcipients.com Sustained and controlled release formulations are designed to release the drug over an extended period, maintaining a steady plasma concentration and reducing the frequency of administration. jocpr.com
Matrix tablets are a common approach for achieving sustained release. These formulations incorporate the drug within a polymer matrix that controls the rate of drug release. Hydrophilic polymers like Hydroxypropyl Methylcellulose (HPMC) and hydrophobic polymers such as ethyl cellulose are frequently used. jocpr.comresearchgate.netresearchgate.net Studies have shown that by varying the type and concentration of these polymers, the drug release profile can be effectively modulated to achieve a once-daily dosing regimen. researchgate.netgoogle.com For instance, a study developing a sustained-release tablet of aceclofenac using HPMC K-100 demonstrated that the drug release could be extended over 24 hours. jocpr.com
Another approach involves creating bilayer tablets with an immediate-release layer to provide a rapid onset of action and a sustained-release layer to maintain the therapeutic effect. google.com This combination ensures both immediate pain relief and long-lasting anti-inflammatory action. google.com
| Formulation Type | Polymer(s) Used | Release Duration | Key Advantage |
| Matrix Tablet | Hydroxypropyl Methylcellulose (HPMC) | Up to 24 hours jocpr.com | Reduced dosing frequency, improved patient compliance. jocpr.com |
| Matrix Tablet | HPMC and Ethyl Cellulose | Controlled release | Modulation of release kinetics by varying polymer ratios. researchgate.netresearchgate.net |
| Bilayer Tablet | HPMC and Carbomer | Once daily | Provides both immediate and sustained drug release. google.com |
Nanoemulsions are oil-in-water or water-in-oil emulsions with droplet sizes typically in the range of 20-200 nm. semanticscholar.org They have emerged as a promising vehicle for the topical and transdermal delivery of poorly water-soluble drugs like aceclofenac. researchgate.netnih.gov The small droplet size of nanoemulsions provides a large surface area for drug absorption, enhancing the penetration of the drug through the skin. nih.gov
Research on nanoemulsion-based gel formulations of aceclofenac has demonstrated significantly increased skin permeation compared to conventional gels. semanticscholar.orgresearchgate.net An optimized nanoemulsion formulation was found to have a higher steady-state flux and permeability coefficient. researchgate.net In vivo studies on rats with carrageenan-induced paw edema showed that the nanoemulsion gel exhibited a significantly greater anti-inflammatory effect compared to a conventional aceclofenac gel. researchgate.netnih.gov These findings suggest that nanoemulsions are a potential vehicle for improving the topical delivery of aceclofenac, offering a localized anti-inflammatory effect with potentially fewer systemic side effects. researchgate.netnih.gov
A study on an aceclofenac/citronellol oil nanoemulsion also explored its potential antiproliferative effects, indicating that such formulations could be repurposed for conditions like melanoma. mdpi.com
| Formulation | Key Components | Application | Primary Benefit |
| Nanoemulsion Gel | Aceclofenac, Labrafac, Cremophor EL, Ethanol (B145695) | Topical Delivery | Increased skin permeation and enhanced anti-inflammatory effect. semanticscholar.orgresearchgate.net |
| Nanoemulsion | Aceclofenac, Citronellol oil, Tween 80, Transcutol HP | Topical Delivery | Potent cytotoxicity and pro-apoptotic effects against melanoma cells. mdpi.com |
Structure-Activity Relationship (SAR) Studies of Ester Conjugates
The prodrug approach, where a drug is chemically modified to form an inactive compound that is converted to the active drug in the body, is a widely used strategy to improve the physicochemical and pharmacokinetic properties of drugs. nih.gov For aceclofenac, which has a free carboxylic acid group, esterification is a common prodrug strategy. pharmascholars.com Structure-activity relationship (SAR) studies of these ester conjugates are crucial for understanding how different chemical modifications influence their pharmacological properties.
Conjugating aceclofenac with amino acids through an amide or ester linkage has been shown to be a promising approach to enhance its therapeutic profile. researchgate.neteresearchco.comsphinxsai.com Amino acids are attractive promoieties because they are non-toxic and can improve the water solubility of the parent drug. nih.gov
Studies have shown that amino acid conjugates of aceclofenac can increase its solubility and lipophilicity. researchgate.net For example, an L-phenylalanine conjugate of aceclofenac exhibited higher solubility and lipophilicity across various pH ranges compared to the parent drug. researchgate.net Conjugation with amino acids like alanine (B10760859), leucine, valine, and proline has also been found to improve water solubility. researchgate.net
Furthermore, these conjugates often exhibit enhanced anti-inflammatory and analgesic activities. eresearchco.com The increased bioavailability of the prodrugs compared to the parent drug is believed to contribute to this improved activity. eresearchco.com Importantly, the prodrug approach can also mitigate the gastrointestinal toxicity associated with NSAIDs by masking the free carboxylic acid group, which is a primary cause of mucosal damage. pharmascholars.comeresearchco.com
| Amino Acid Conjugate | Property Investigated | Outcome |
| L-phenylalanine | Solubility and Lipophilicity | Increased solubility and lipophilicity compared to aceclofenac. researchgate.net |
| Alanine, Leucine, Valine, Proline | Water Solubility | Improved water solubility of aceclofenac. researchgate.netsphinxsai.com |
| Various Amino Acids | Anti-inflammatory and Analgesic Activity | Showed better anti-inflammatory and analgesic activity than the parent drug. eresearchco.com |
| Various Amino Acids | Ulcer Index | Lower ulcer index compared to the parent drug, indicating better gastro-protection. eresearchco.com |
The stability and hydrolysis of the ester linkage in aceclofenac prodrugs are critical factors that determine the release of the active drug. researchgate.netnih.gov An ideal ester prodrug should be stable in the acidic environment of the stomach to prevent premature drug release and subsequent gastric irritation, but should readily hydrolyze in the more neutral or slightly alkaline environment of the intestines to release the active aceclofenac for absorption. researchgate.netresearchgate.net
Studies on the hydrolysis kinetics of various aceclofenac ester prodrugs have confirmed this pH-dependent hydrolysis. researchgate.netnih.gov Mutual prodrugs of aceclofenac synthesized with antioxidants like menthol, thymol, and eugenol were found to be stable in acidic conditions but showed variable susceptibility to hydrolysis at gastric and intestinal pH. nih.gov Similarly, amino acid conjugates of aceclofenac demonstrated high stability at a low pH (e.g., pH 1.2) and underwent hydrolysis as the pH increased to 7.4. sphinxsai.comresearchgate.net This indicates that these prodrugs would likely remain intact in the stomach and release the parent drug in the intestine. sphinxsai.comresearchgate.net
The rate of hydrolysis can be influenced by the nature of the promoiety attached to aceclofenac. nih.gov For instance, the half-lives of ester prodrugs in human plasma can vary significantly depending on the ester group. nih.gov This tunability of the hydrolysis rate allows for the design of prodrugs with specific release profiles.
| Prodrug Type | Hydrolysis Condition | Stability/Release Profile |
| Mutual Prodrugs with Antioxidants | Acidic pH (Stomach) | Good stability, prerequisite for oral absorption. researchgate.netnih.gov |
| Mutual Prodrugs with Antioxidants | Gastric and Intestinal pH | Variable susceptibility to hydrolysis, leading to drug release. researchgate.netnih.gov |
| Amino Acid Conjugates | Low pH (e.g., 1.2) | Stable, preventing premature release in the stomach. sphinxsai.comresearchgate.net |
| Amino Acid Conjugates | Higher pH (e.g., 7.4) | Undergo hydrolysis, releasing aceclofenac in the intestine. sphinxsai.comresearchgate.net |
Molecular Docking and In Silico Studies
In silico methodologies, particularly molecular docking, have become indispensable tools in modern drug discovery and development. These computational techniques provide critical insights into the molecular interactions between a ligand, such as Aceclofenac Methyl Ester, and its biological targets, thereby guiding the design of more potent and selective therapeutic agents.
Aceclofenac, the parent compound, exerts its anti-inflammatory and analgesic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins. researchgate.netwikipedia.orgdrugbank.com Molecular docking studies are crucial for elucidating how aceclofenac and its derivatives, including this compound, bind to these enzymes.
Docking simulations investigate the binding affinity and orientation of a ligand within the active site of a target protein. For COX enzymes, the active site is a hydrophobic channel. Studies on related compounds have shown that ligands typically form hydrogen bonds and hydrophobic interactions with key amino acid residues within this channel, such as Tyrosine (Tyr) and Arginine (Arg), which are critical for catalysis. researchgate.net Molecular docking of various non-steroidal anti-inflammatory drug (NSAID) derivatives with the COX-2 enzyme has revealed the importance of specific moieties for interaction with amino acids in the active sites. researchgate.netnih.gov For instance, the thioester moiety in some NSAID derivatives has been highlighted as important for these interactions. researchgate.net The binding of ligands into the cavity beyond Arg120, with their aliphatic chains oriented towards the catalytically important Tyr385, mimics the binding of the natural substrate, arachidonic acid, suggesting a competitive inhibition mechanism. researchgate.net While specific docking studies focused solely on this compound are not extensively detailed in the available literature, the principles derived from studies on aceclofenac and other ester derivatives suggest it would likely adopt a similar binding mode, interacting with key residues in the COX active site to inhibit prostaglandin (B15479496) synthesis.
The Prediction of Activity Spectra for Substances (PASS) is a computational tool that estimates the likely biological activities of a compound based on its two-dimensional structural formula. nih.govnih.gov The PASS algorithm analyzes the structure-activity relationships of a vast database containing hundreds of thousands of known biologically active compounds. way2drug.comgenexplain.com For a given molecule, PASS calculates the probability of it being "active" (Pa) and "inactive" (Pi) for thousands of different biological activities, including pharmacological effects, mechanisms of action, and specific toxicities. genexplain.com
The predicted biological activity spectrum is an intrinsic property of a compound. nih.gov The PASS tool can predict a wide array of properties, such as:
Pharmacotherapeutic effects (e.g., anti-inflammatory, analgesic)
Biochemical mechanisms (e.g., cyclooxygenase inhibitor, cytokine expression inhibitor)
Toxic effects (e.g., carcinogenic, hepatotoxic)
Metabolic properties (e.g., CYP3A4 inhibition)
With an average accuracy of prediction estimated to be around 95%, PASS serves as a valuable tool in the early stages of drug research for identifying new potential therapeutic applications for existing compounds and for prioritizing newly synthesized molecules for further biological testing. way2drug.comgenexplain.com Applying the PASS tool to this compound could reveal novel, previously unexplored biological activities beyond its expected anti-inflammatory profile, providing new avenues for therapeutic investigation.
Impurity Profiling and Control in Pharmaceutical Development
The identification and control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing. ctppc.org Impurities can affect the safety and efficacy of the final drug product, making rigorous analytical monitoring essential to ensure quality and compliance with regulatory standards.
This compound, chemically known as methyl [[[2-[(2,6-dichlorophenyl) amino] phenyl] acetyl] oxy]acetate, is recognized as a process-related impurity in the synthesis of Aceclofenac. researchgate.netgalchimia.comlgcstandards.com It is listed in pharmacopoeias as "Aceclofenac Impurity D". researchgate.netgalchimia.com Process-related impurities are substances that are formed during the manufacturing process of the API. The synthesis of these potential impurities is a necessary step for their characterization using spectral data (FT-IR, MS, and 1H NMR) and for their use as reference standards in analytical method development. researchgate.netsemanticscholar.org The presence of this compound and other related substances in the final Aceclofenac drug product must be carefully controlled within specified limits to ensure the product's quality and safety.
High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for impurity profiling in the pharmaceutical industry due to its high resolution, sensitivity, and accuracy. ctppc.org Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the simultaneous determination of Aceclofenac and its related impurities, including this compound. sphinxsai.comnih.gov
These methods typically utilize a C18 column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. sphinxsai.come-journals.in Detection is commonly performed using a UV spectrophotometer at a wavelength where both the API and its impurities show significant absorbance, often around 275 nm. nih.gove-journals.in The method is validated according to International Council for Harmonisation (ICH) guidelines to ensure its linearity, precision, accuracy, and sensitivity, with limits of detection often reaching the nanogram level. e-journals.inresearchgate.net The development of such robust, stability-indicating analytical methods is essential for routine quality control analysis of Aceclofenac in bulk drug and its finished dosage forms. ctppc.orgsphinxsai.com
Below is a table summarizing typical parameters for an HPLC method used for Aceclofenac impurity analysis.
| Parameter | Typical Condition | Reference |
|---|---|---|
| Chromatographic Column | C18 Reversed-Phase | sphinxsai.comnih.gov |
| Mobile Phase | Acetonitrile:Methanol (B129727):Water or Acetonitrile:Phosphate Buffer | sphinxsai.come-journals.in |
| Elution Mode | Isocratic or Gradient | nih.gove-journals.in |
| Flow Rate | 1.0 mL/min | nih.gove-journals.in |
| Detection Wavelength | 275 nm | nih.gove-journals.in |
| Column Temperature | Ambient or 40°C | sphinxsai.comnih.gov |
Future Perspectives in this compound Research
While primarily studied as an impurity of Aceclofenac, the unique chemical structure of this compound presents several intriguing avenues for future research. As an ester derivative of a potent NSAID, it warrants investigation not just as a substance to be controlled, but as a potential therapeutic agent in its own right.
Future research could focus on several key areas:
Pharmacological Evaluation: A comprehensive evaluation of the pharmacological profile of pure this compound is a logical next step. This would involve in vitro and in vivo studies to determine its anti-inflammatory, analgesic, and antipyretic activities relative to the parent drug, Aceclofenac. Such studies could reveal if the ester modification offers any advantages, such as altered potency, duration of action, or a different side-effect profile.
Prodrug Potential: Investigating this compound as a prodrug of Aceclofenac or its active metabolites could be a fruitful area of research. The ester linkage might be designed to be hydrolyzed by specific enzymes in the body, potentially leading to more targeted drug delivery, improved pharmacokinetic properties, or reduced gastrointestinal side effects, a common concern with NSAIDs.
Advanced In Silico Analysis: Beyond initial docking studies, more advanced computational analyses, including molecular dynamics simulations, could provide a deeper understanding of its binding stability and interactions with COX enzymes and other potential biological targets. A specific and detailed PASS analysis could uncover novel therapeutic possibilities for the compound.
Novel Formulation Development: Research into novel drug delivery systems for this compound, such as topical nanoemulsions or hydrogel-based solid dispersions, could enhance its delivery and therapeutic efficacy, particularly for localized inflammatory conditions. nih.govpharmaexcipients.com
By shifting the perspective from an impurity to a new chemical entity, future research on this compound could unlock new therapeutic opportunities in the management of pain and inflammation.
Exploration of Novel Conjugates and Prodrugs
The exploration of novel conjugates and prodrugs of aceclofenac, including its methyl ester form, represents a significant strategy to enhance its therapeutic profile. A primary motivation for developing prodrugs is to mask the free carboxylic acid group of aceclofenac, which is often associated with gastrointestinal side effects. pharmascholars.comresearchgate.net This approach aims to improve the drug's lipophilicity, stability, and pharmacokinetic properties while reducing its ulcerogenic potential. nih.govresearchgate.net
Researchers have synthesized various ester and amide prodrugs by conjugating aceclofenac with different promoieties, such as amino acids, antioxidants, and other chemical entities. These modifications are designed to create derivatives that are chemically stable in the acidic environment of the stomach but are hydrolyzed enzymatically or chemically in the intestine or plasma to release the active aceclofenac. nih.govresearchgate.net
Amino Acid Conjugates: Amide prodrugs have been developed by linking aceclofenac with methyl esters of amino acids like glycine (B1666218), tyrosine, alanine, and asparagine. researchgate.net This conjugation aims to leverage the biological properties of amino acids, which may offer cytoprotective and immunomodulatory benefits, potentially synergizing with the anti-inflammatory effect of aceclofenac. researchgate.net Studies on these conjugates have shown promising results, including good stability, enhanced anti-inflammatory and analgesic activities, and a reduced tendency to cause ulcers when compared to the parent drug. nih.gov For instance, a mutual prodrug synthesized with D-phenylalanine was investigated as a gastro-protective carrier system to diminish ulcerogenic potential and enhance anti-arthritic efficacy. researchgate.net
Antioxidant Conjugates: Another innovative approach involves the synthesis of mutual prodrugs by coupling aceclofenac with natural antioxidants like menthol, thymol, eugenol, guaiacol, and vanillin. nih.govresearchgate.net The rationale is that the antioxidant moiety may counteract the oxidative stress implicated in the pathogenesis of inflammation and gastric damage. These ester-based prodrugs have demonstrated increased lipophilicity and stability in acidic conditions, which are favorable for oral absorption. nih.gov Pharmacological evaluations revealed that these mutual prodrugs exhibited improved analgesic and anti-inflammatory effects with significantly lower ulcerogenicity. nih.govresearchgate.net
Other Prodrug Strategies: Other promoieties have also been investigated. An ester-based prodrug of aceclofenac was synthesized using N-hydroxymethylsuccinimide, and another utilized N-hydroxymethylisatin. pharmascholars.comresearchgate.net These studies focus on the synthesis, characterization, and development of analytical methods for the new chemical entities. pharmascholars.comresearchgate.net The resulting prodrugs generally show increased solubility in organic solvents, indicating a more lipophilic character which is a prerequisite for better oral absorption. nih.gov
The table below summarizes various experimental prodrugs of aceclofenac and their key findings.
| Prodrug Type | Promoieties Used | Key Research Findings |
| Amino Acid Conjugates | Glycine methyl ester, Tyrosine methyl ester, Alanine, Asparazine, D-phenylalanine | Enhanced anti-inflammatory and analgesic activity; reduced ulcerogenic potential; synergistic effects from amino acids. researchgate.net |
| Antioxidant Conjugates | Menthol, Thymol, Eugenol, Guaiacol, Vanillin | Increased lipophilicity and stability in acidic pH; improved pharmacological activity with reduced gastric side effects. nih.govresearchgate.net |
| Heterocyclic Conjugates | N-hydroxymethylsuccinimide, N-hydroxymethylisatin | Successful synthesis and characterization of novel ester prodrugs; development of new analytical methods. pharmascholars.comresearchgate.net |
Translational Research from Preclinical to Clinical Studies
Translational research for aceclofenac focuses on bridging the gap between preclinical discoveries and clinical applications, primarily by developing advanced drug delivery systems and new formulations to improve efficacy and patient compliance.
Preclinical Research: Preclinical studies have explored innovative drug delivery systems to enhance the therapeutic effects of aceclofenac. One area of investigation is the use of nanocarriers. For example, a study involved complexing aceclofenac with lysine to form a cocrystal, which was then encapsulated in nanoliposomes. nih.gov This dual-carrier approach aimed to improve drug delivery for pain associated with rheumatoid arthritis. The resulting nanoliposomes showed controlled drug release and enhanced permeation in preclinical models. nih.gov
Another preclinical approach involved the use of amphiphilic chitosan-based polymeric micelles as a carrier for aceclofenac. acs.orgnih.gov The goal was to increase bioavailability and achieve extended drug release. In a carrageenan-induced paw edema model in rats, aceclofenac-loaded polymeric micelles demonstrated a stronger and more sustained anti-inflammatory effect compared to free aceclofenac. acs.orgnih.gov At the 6-hour mark, the micelle formulation showed an 85.09% inhibition of edema, compared to 74.9% for the free drug. acs.orgnih.gov Similarly, hydrogel-based solid dispersions of aceclofenac have been shown to prolong drug release and exhibit significantly higher edema inhibition (86%) compared to pure aceclofenac in preclinical tests. pharmaexcipients.com These studies highlight the potential of novel formulations to improve the performance of the parent drug.
Clinical Studies: The insights gained from preclinical formulation research have informed the development of clinically tested aceclofenac products, particularly controlled-release (CR) formulations. The primary goal of these formulations is to maintain therapeutic drug concentrations over a longer period, allowing for less frequent administration and potentially improving patient adherence. nih.gov
Several prospective, randomized clinical trials have been conducted to compare the efficacy of once-daily aceclofenac CR formulations with twice-daily immediate-release (IR) formulations in patients with chronic conditions like knee osteoarthritis and lower back pain. nih.govnih.gov A 4-week study on patients with knee osteoarthritis found that both the 200 mg once-daily CR tablet and the 100 mg twice-daily IR tablet were equally effective in improving pain scores (VAS), Knee injury and Osteoarthritis Outcome Score (KOOS), and range of motion. nih.govresearchgate.net
Similarly, a clinical trial involving patients with chronic lower back pain demonstrated that both CR and standard aceclofenac provided significant pain relief and improved quality of life and functional scores. nih.gov While efficacy was comparable, this study noted that the CR formulation was associated with a significant increase in heartburn and indigestion. nih.gov Another study also confirmed that the aceclofenac CR formulation was effective and safe, with the advantage of once-daily administration. nih.govresearchgate.net
The table below presents a summary of findings from selected clinical trials on different aceclofenac formulations.
| Study Focus | Formulation Compared | Patient Population | Key Clinical Outcomes |
| Knee Osteoarthritis | Aceclofenac CR (200 mg once daily) vs. Aceclofenac IR (100 mg twice daily) | 125 patients with chronic knee OA | Both formulations were equally effective in improving VAS, KOOS, and range of motion over 4 weeks; no significant difference in safety. nih.govresearchgate.net |
| Chronic Lower Back Pain | Aceclofenac CR (200 mg once daily) vs. Aceclofenac (100 mg twice daily) | 100 patients with CLBP | Both groups showed significant pain relief (VAS reduction) and functional improvement (ODI scores); CR group had more heartburn/indigestion. nih.gov |
| Pharmacokinetics | Fixed-Dose Combination (SKI306X/aceclofenac) vs. Co-administration | 54 healthy male subjects | The fixed-dose combination tablet was well-tolerated and showed a comparable absorption rate and extent to simultaneously administered separate tablets. koreamed.org |
This progression from preclinical formulation development to clinical trials demonstrates a clear pathway aimed at optimizing the therapeutic utility of aceclofenac.
Q & A
Q. What are the key parameters for optimizing the synthesis of aceclofenac methyl ester in laboratory settings?
The synthesis of this compound can be optimized using the Taguchi experimental design , which systematically evaluates critical parameters such as catalyst type (e.g., NaOH or KOH), catalyst concentration (0.5–1.5 wt%), reaction temperature (25–60°C), and alcohol-to-oil molar ratio (1:6–1:12). For example, catalyst concentration was identified as the most influential factor, contributing 77.58% to yield variation, with optimal conditions yielding 96.7% purity . This method reduces trial-and-error approaches by using orthogonal arrays (e.g., L-9 (3⁴)) to simulate 81 experimental runs with only 9 trials .
Q. How can Fourier Transform Infrared Spectroscopy (FTIR) and UV-Vis spectroscopy validate this compound-metal complexes?
FTIR analysis of this compound complexes (e.g., Mn(II), Co(II)) reveals shifts in characteristic bands:
- C=O ester stretching : 1716–1733 cm⁻¹ (vs. 1771 cm⁻¹ in free ligand), indicating metal coordination.
- C=O carboxylic group : Broad peaks at 1604–1634 cm⁻¹ suggest interaction with metal ions.
- C-Cl bonding : Peaks at 746–749 cm⁻¹ confirm structural integrity. UV-Vis spectra show π→π* transitions at 269–281 nm, with deviations indicating metal-ligand charge transfer .
Advanced Research Questions
Q. How can response surface methodology (RSM) enhance the formulation of this compound-loaded microspheres?
A Box-Behnken Design (BBD) with 17 experimental runs optimizes variables like drug concentration (A), sodium alginate (B), and Eudragit RS100 (C) for microsphere fabrication. The quadratic model predicts responses such as entrapment efficiency (Y2) and particle size (Y1). For example, a randomized block design achieved 85–96% entrapment efficiency, validated via SEM and HPLC .
Q. What methodologies resolve contradictions in cross-reactivity studies of this compound metabolites?
Immunoassays using polyclonal antibodies show cross-reactivity with metabolites:
Q. How do experimental designs address variability in transesterification yields for this compound derivatives?
Contradictions in yield data (e.g., 71.1% vs. 96.7%) arise from parameter interactions (e.g., catalyst type vs. temperature). ANOVA and S/N ratio analysis (Taguchi method) prioritize factors:
- Catalyst concentration (C): ΔS/N = 1.2 (most significant).
- Reaction temperature (D): ΔS/N = 0.7. Validation studies under optimal conditions (A1B2C3D3) reconcile discrepancies by isolating confounding variables .
Methodological Resources
Q. What statistical tools are recommended for analyzing this compound stability in drug delivery systems?
- Design Expert 12.0 : For RSM and BBD optimization.
- QUALITEK-4 : Taguchi analysis for parameter ranking.
- SPSS or R : Multivariate regression to assess degradation kinetics (e.g., Arrhenius plots for shelf-life prediction) .
Q. How to validate impurity profiles of this compound under ICH guidelines?
- HPLC-DAD : Quantify impurities (e.g., aceclofenac isopropyl ester) with LOD ≤ 0.1%.
- LC-MS/MS : Structural elucidation of degradation products (e.g., hydrolysis derivatives).
- Forced degradation studies : Acid/alkali hydrolysis, oxidative stress (H₂O₂), and photolysis (ICH Q1B) .
Tables for Key Data
Table 1. Optimal Transesterification Parameters for this compound (Taguchi Method)
| Parameter | Level | Optimal Value | Contribution (%) |
|---|---|---|---|
| Catalyst Type | 2 | NaOH | 12.4 |
| Catalyst Concentration | 3 | 1.5 wt% | 77.6 |
| Temperature | 3 | 60°C | 8.9 |
| Molar Ratio (Oil:MeOH) | 1 | 1:6 | 1.1 |
| Source: Adapted from . |
Table 2. Cross-Reactivity of this compound Metabolites
| Metabolite | Cross-Reactivity (%) |
|---|---|
| DCF-acyl glucuronide | 57 |
| This compound | 44 |
| DCF lactam | <1 |
| Source: . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
